molecular formula C6H3ClI2 B159382 4-Chloro-1,2-diiodobenzene CAS No. 1608-45-3

4-Chloro-1,2-diiodobenzene

Cat. No. B159382
CAS RN: 1608-45-3
M. Wt: 364.35 g/mol
InChI Key: WOTDERBDCYWTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,2-diiodobenzene (CIDB) is an organic compound with the chemical formula C6H3ClI2. It is a halogenated aromatic compound that is widely used in scientific research due to its unique properties. CIDB is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene.

Mechanism Of Action

4-Chloro-1,2-diiodobenzene acts as a halogen bond donor due to the presence of iodine and chlorine atoms. It forms halogen bonds with electron-rich atoms such as nitrogen, oxygen, and sulfur. The halogen bond is a weak non-covalent interaction that plays a crucial role in molecular recognition and binding. 4-Chloro-1,2-diiodobenzene can form halogen bonds with proteins and enzymes, which can affect their activity and function.

Biochemical And Physiological Effects

4-Chloro-1,2-diiodobenzene has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Chloro-1,2-diiodobenzene can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. Furthermore, it can interact with DNA and RNA, which can affect their structure and function.

Advantages And Limitations For Lab Experiments

4-Chloro-1,2-diiodobenzene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, 4-Chloro-1,2-diiodobenzene has some limitations. It is toxic and can cause harm to humans and animals if not handled properly. Furthermore, it is not very soluble in water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for research on 4-Chloro-1,2-diiodobenzene. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interaction with proteins and enzymes to gain a better understanding of its mechanism of action. Furthermore, the development of new synthesis methods for 4-Chloro-1,2-diiodobenzene can lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 4-Chloro-1,2-diiodobenzene is a halogenated aromatic compound that is widely used in scientific research. It has unique properties that make it useful as a starting material for the synthesis of various organic compounds and as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds. 4-Chloro-1,2-diiodobenzene has several advantages for lab experiments, but it also has some limitations. Future research on 4-Chloro-1,2-diiodobenzene can lead to the discovery of new therapeutic agents and the development of new synthesis methods for halogenated aromatic compounds.

Synthesis Methods

4-Chloro-1,2-diiodobenzene can be synthesized using various methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Ullmann reaction. The Sandmeyer reaction involves the use of copper(I) chloride and sodium nitrite to convert 4-chloro-1,2-diaminobenzene to 4-Chloro-1,2-diiodobenzene. The Finkelstein reaction involves the use of sodium iodide and 4-chloro-1,2-diiodobenzene to produce 4-Chloro-1,2-diiodobenzene. The Ullmann reaction involves the use of copper powder and 4-chloro-1,2-diiodobenzene to generate 4-Chloro-1,2-diiodobenzene.

Scientific Research Applications

4-Chloro-1,2-diiodobenzene is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 4-Chloro-1,2-diiodobenzene is also used as a reagent in organic synthesis to introduce iodine and chlorine atoms into organic molecules. Furthermore, it is used as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds.

properties

CAS RN

1608-45-3

Product Name

4-Chloro-1,2-diiodobenzene

Molecular Formula

C6H3ClI2

Molecular Weight

364.35 g/mol

IUPAC Name

4-chloro-1,2-diiodobenzene

InChI

InChI=1S/C6H3ClI2/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

WOTDERBDCYWTRX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)I)I

Canonical SMILES

C1=CC(=C(C=C1Cl)I)I

Origin of Product

United States

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